1-(3-Bromo-4-chlorophenyl)pentan-1-one

Lipophilicity ADME Medicinal Chemistry

Researchers requiring sequential aryl functionalization without protecting groups face limited commercial options. This compound solves this with its orthogonal 3-bromo/4-chloro substitution pattern, enabling Pd-catalyzed stepwise cross-coupling (e.g., Suzuki then Buchwald-Hartwig) from a single intermediate. cLogP 4.475 places it in an optimal range for CNS drug discovery scaffolds. • 98% purity with batch-specific COA for reproducible HTS library synthesis • Dual-halogen design eliminates protecting group steps, accelerating SAR studies • Sealed dry storage (2-8°C) ensures long-term stability for global procurement

Molecular Formula C11H12BrClO
Molecular Weight 275.57
CAS No. 1280786-92-6
Cat. No. B580456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-chlorophenyl)pentan-1-one
CAS1280786-92-6
Molecular FormulaC11H12BrClO
Molecular Weight275.57
Structural Identifiers
SMILESCCCCC(=O)C1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C11H12BrClO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3
InChIKeyNXNAFGXGZHYVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-4-chlorophenyl)pentan-1-one Overview


1-(3-Bromo-4-chlorophenyl)pentan-1-one (CAS 1280786-92-6) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClO and a molecular weight of 275.57 g/mol . It features a pentan-1-one chain linked to a phenyl ring substituted at the 3-position with bromine and the 4-position with chlorine. This compound serves as a versatile building block in organic synthesis, particularly valued for its dual-halogen substitution pattern, which provides orthogonal reactivity and influences key physicochemical properties such as lipophilicity (cLogP 4.475) [1].

Irreplaceability of 1-(3-Bromo-4-chlorophenyl)pentan-1-one


Although numerous halogenated aryl ketones exist, substituting 1-(3-Bromo-4-chlorophenyl)pentan-1-one with a mono-halogenated analog (e.g., 1-(4-bromophenyl)pentan-1-one) or a regioisomer (e.g., 1-(2-bromophenyl)-5-chloropentan-1-one) introduces critical differences in reactivity and physicochemical profiles. The specific 3-bromo-4-chloro substitution pattern on the phenyl ring confers unique electronic and steric effects, directly impacting synthetic outcomes and biological interactions . Moreover, the absence of the dual-halogen system eliminates the option for sequential, orthogonal cross-coupling reactions—a key advantage in complex molecule synthesis. As demonstrated below, even minor structural deviations can lead to significant quantifiable differences in lipophilicity and synthetic utility, making this specific compound indispensable for certain research workflows.

1-(3-Bromo-4-chlorophenyl)pentan-1-one Comparative Evidence


Lipophilicity Advantage Over Mono-Halogenated Analogs

The lipophilicity of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, measured by its calculated partition coefficient (cLogP), is significantly higher than that of a representative mono-halogenated analog. This difference directly influences compound behavior in biological assays and synthetic transformations. The presence of both bromine and chlorine atoms increases the compound's hydrophobicity, which can affect membrane permeability, protein binding, and solubility in non-aqueous reaction media [1][2].

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Dual Halogen Orthogonal Reactivity

The 3-bromo-4-chloro substitution pattern allows for orthogonal cross-coupling reactions. Bromine, being more reactive in Pd-catalyzed couplings, can be selectively substituted first, leaving the chlorine for a subsequent transformation . In contrast, compounds like 1-(4-bromophenyl)pentan-1-one or 1-(3-chlorophenyl)pentan-1-one offer only a single site for such transformations, limiting synthetic versatility. This dual-halogen system is strategically employed in patent literature for sequential functionalization of aromatic rings [1].

Cross-Coupling Synthetic Chemistry Reactivity Sequential Functionalization

Commercial Purity and Procurement Reliability

High-purity grades (98%) of 1-(3-Bromo-4-chlorophenyl)pentan-1-one are consistently available from multiple reputable suppliers, with accompanying analytical documentation (NMR, HPLC, GC) to verify identity and purity . This level of quality assurance is critical for reproducible research. In contrast, many closely related analogs, such as 1-(2-bromophenyl)-5-chloropentan-1-one, are often listed with lower purity (e.g., 95-97%) or lack detailed analytical certificates, introducing uncertainty and potential batch-to-batch variability .

Purity Analytical Quality Control Procurement Supply Chain

Safety and Handling Classification

Safety data sheets for 1-(3-Bromo-4-chlorophenyl)pentan-1-one consistently classify it under GHS07 (Warning) with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This profile is less severe than some regioisomers or analogs, which may carry more restrictive classifications (e.g., acute toxicity, environmental hazards) that impose additional shipping, storage, and handling requirements .

Safety GHS Classification Handling Risk Assessment

1-(3-Bromo-4-chlorophenyl)pentan-1-one Applications


Sequential Cross-Coupling for Complex Molecules

The orthogonal reactivity of the 3-bromo and 4-chloro substituents enables stepwise functionalization of the phenyl ring. A medicinal chemist can first perform a Suzuki-Miyaura coupling at the bromine site under mild conditions, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the chlorine site under more forcing conditions [1]. This avoids protecting group chemistry and is specifically advantageous for generating diverse libraries of substituted aryl ketones for SAR studies.

Lipophilicity-Driven CNS Drug Design

With a cLogP of 4.475, this compound resides in an optimal lipophilicity range for crossing the blood-brain barrier [1]. It serves as a core scaffold for CNS drug discovery programs where modulating lipophilicity is critical for achieving target exposure. Researchers can use this scaffold as a starting point and introduce polar functionality to fine-tune ADME properties while maintaining the advantages of the dual-halogen pattern.

High-Throughput Screening Library Preparation

The high commercial purity (98%) and consistent analytical documentation ensure that this building block can be incorporated into HTS libraries with minimal risk of impurities skewing biological assay results [1]. Its dual-halogen handle also allows for diversification into multiple final compounds from a single intermediate, increasing library efficiency.

LC-MS Internal Standard for Halogenated Aromatics

Due to its unique isotopic signature (Br and Cl) and well-defined chromatographic properties, this compound can serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying related halogenated species in environmental or biological samples. Its distinct retention time and mass spectrum provide a reliable reference point, improving analytical precision and accuracy.

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